molecular formula C20H22Cl2N2 B6131308 1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B6131308
M. Wt: 361.3 g/mol
InChI Key: RNINUDCKRNCJCS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DCPP, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical properties.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, antidepressant, and anti-inflammatory effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.

Mechanism of Action

The exact mechanism of action of 1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound for use in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

1-(2,6-dichlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multistep process involving the reaction of 2,6-dichlorobenzyl chloride with 3-phenyl-2-propen-1-amine in the presence of a base. The resulting intermediate is then treated with piperazine to obtain the final product.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2/c21-19-9-4-10-20(22)18(19)16-24-14-12-23(13-15-24)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINUDCKRNCJCS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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